Product packaging for 3-iodoimidazo[1,5-a]pyridine(Cat. No.:CAS No. 1504820-07-8)

3-iodoimidazo[1,5-a]pyridine

Cat. No.: B6234600
CAS No.: 1504820-07-8
M. Wt: 244
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Description

3-Iodoimidazo[1,5-a]pyridine is a halogenated fused heterocycle of significant interest in advanced organic synthesis and pharmaceutical research. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These include potent anti-inflammatory effects as NIK inhibitors, excellent anti-cancer activity, and promising potential in treating conditions such as Alzheimer's disease . The iodine atom at the 3-position makes this compound a versatile and valuable synthetic intermediate, enabling facile cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to introduce diverse carbon-based substituents. This allows medicinal chemists to efficiently construct complex molecular libraries around the core imidazo[1,5-a]pyridine structure for structure-activity relationship (SAR) studies and lead compound optimization . Research into related compounds highlights the importance of efficient synthetic methods. Recent advancements include iodine-mediated one-pot syntheses that construct C-N and C-S bonds simultaneously, offering routes to diverse 3-substituted imidazo[1,5-a]pyridine analogs from accessible starting materials like 2-aminomethylpyridines and benzaldehydes . As a specialized building block, this compound is intended for use by qualified researchers in drug discovery and development projects. It is strictly for research use in laboratory settings and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1504820-07-8

Molecular Formula

C7H5IN2

Molecular Weight

244

Purity

95

Origin of Product

United States

Methodologies for the Synthesis of 3 Iodoimidazo 1,5 a Pyridine and Its Derivatives

Direct Iodination Strategies on Imidazo[1,5-a]pyridine (B1214698) Precursors

Direct C-H functionalization of the imidazo[1,5-a]pyridine ring system at the C3 position represents an atom-economical approach to introduce an iodine atom. This transformation can be achieved through various iodinating agents and reaction conditions.

Electrophilic Iodination with Molecular Iodine and Reagents

The direct iodination of imidazo[1,5-a]pyridines can be achieved using molecular iodine, often in the presence of a base to neutralize the hydrogen iodide byproduct and drive the reaction to completion. While specific examples for the direct C3-iodination of imidazo[1,5-a]pyridine using this classic electrophilic substitution method are not extensively detailed in the provided search results, the analogous iodination of the related imidazo[1,2-a]pyridine (B132010) scaffold is well-documented. For instance, in the synthesis of various imidazo[1,5-a]pyridine derivatives, iodine is used in conjunction with reagents like sodium acetate (NaOAc), which can act as a base to facilitate the reaction. nih.govrsc.org The C3 position of the imidazo[1,5-a]pyridine ring is electron-rich and thus susceptible to electrophilic attack.

A typical procedure would involve reacting the imidazo[1,5-a]pyridine substrate with molecular iodine in a suitable solvent, with the addition of a mild base. The reaction progress is generally monitored by chromatographic techniques until the starting material is consumed.

Oxidative Iodination Approaches (e.g., using hypervalent iodine reagents)

Oxidative iodination provides an alternative route to introduce iodine onto the imidazo[1,5-a]pyridine core. This method involves the use of an iodine source, such as molecular iodine or an iodide salt, in the presence of an oxidizing agent. These conditions generate a more potent electrophilic iodine species in situ, which can then react with the heterocyclic substrate.

One notable example of this approach, although demonstrated on the related imidazo[1,2-a]pyridine system, utilizes tert-Butyl Hydroperoxide (TBHP) as the oxidant in combination with molecular iodine. nih.gov This reaction proceeds under metal-free conditions and offers high regioselectivity for the C3 position. nih.gov While hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) are known to be effective for such transformations, specific applications for the C3-iodination of imidazo[1,5-a]pyridine were not explicitly detailed in the provided search results. researchgate.netnih.gov However, the general utility of hypervalent iodine reagents in C-H functionalization suggests their potential applicability in this context. nih.govacs.org

The general mechanism for oxidative iodination involves the oxidation of the iodine source to a more electrophilic species, which then undergoes electrophilic aromatic substitution with the imidazo[1,5-a]pyridine.

Ultrasound-Assisted Iodination Techniques

The application of ultrasound irradiation has emerged as a green and efficient technique to accelerate organic reactions. In the context of iodination, ultrasound can enhance the rate of reaction and improve yields, often under milder conditions and in shorter reaction times compared to conventional heating methods.

While the provided search results highlight the successful use of ultrasound for the C3-iodination of imidazo[1,2-a]pyridines, nih.govacs.org specific studies detailing the application of this technique for the imidazo[1,5-a]pyridine isomer are not available. However, the principles of sonochemistry suggest that this method could be readily adapted. The ultrasound-assisted iodination of imidazo[1,2-a]pyridines typically involves the use of molecular iodine and an oxidant like TBHP in a suitable solvent, with the reaction mixture being subjected to ultrasonic irradiation. nih.gov This method is noted for its good functional-group tolerance and high selectivity. nih.govacs.org

De Novo Cyclization Reactions Incorporating an Iodine Moiety at C3

An alternative to the direct functionalization of a preformed ring is the construction of the 3-iodoimidazo[1,5-a]pyridine skeleton from acyclic or simpler cyclic precursors that already contain the necessary iodine atom.

Condensation Reactions of 2-Aminomethylpyridines with Iodinated Precursors

A versatile and widely employed method for the synthesis of the imidazo[1,5-a]pyridine core involves the condensation of 2-aminomethylpyridines with various carbonyl compounds, followed by cyclization. To obtain the 3-iodo derivative directly, this strategy can be adapted by using an iodinated carbonyl precursor.

Although specific examples of using pre-iodinated carbonyl compounds for the synthesis of this compound are not explicitly detailed in the provided search results, the general synthetic route is well-established for other derivatives. mdpi.combeilstein-journals.org For instance, the reaction of a 2-aminomethylpyridine with an α-haloketone is a common method for preparing related imidazo-fused heterocycles. By analogy, the condensation of a 2-aminomethylpyridine with an α-iodoaldehyde or α-iodoketone would be a plausible route to this compound. The initial condensation would form an imine or enamine intermediate, which would then undergo intramolecular cyclization to afford the desired product.

Multicomponent Reactions Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and diversity-oriented approach to complex molecules.

An iodine-mediated one-pot synthesis of imidazo[1,5-a]pyridine analogs has been developed, which can be considered a type of multicomponent reaction. mdpi.com This method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates in the presence of iodine and an oxidant like TBHP. mdpi.com While this specific example leads to a 1-thio-substituted derivative, the use of iodine in the reaction mixture is crucial for the cyclization and suggests that modifications to the starting materials could potentially lead to the incorporation of iodine at the C3 position. For example, employing an iodinated aldehyde as one of the components could directly lead to a this compound derivative. The field of MCRs for the synthesis of imidazo-fused heterocycles is extensive, and the development of a specific MCR for this compound is a feasible synthetic goal. nih.govrsc.org

Functional Group Interconversions Towards this compound

The primary route for the synthesis of this compound involves the direct functionalization of a C-H bond at the C3 position of the pre-formed imidazo[1,5-a]pyridine ring. This transformation is a type of electrophilic halogenation, where the hydrogen atom on the electron-rich imidazole (B134444) ring is substituted with an iodine atom.

While specific literature on the C3-iodination of imidazo[1,5-a]pyridine is not extensively detailed, established protocols for the structurally related isomer, imidazo[1,2-a]pyridine, provide a strong precedent for this conversion. The C3 position in both isomers is electronically similar and susceptible to electrophilic attack. A prominent method for the C3-iodination of imidazo[1,2-a]pyridines, which can be adapted, utilizes molecular iodine (I₂) in the presence of an oxidizing agent. nih.gov

A common oxidant used in this context is tert-butyl hydroperoxide (TBHP). nih.gov The proposed role of the oxidant is to convert molecular iodine into a more potent electrophilic iodine species, which then readily reacts with the heterocyclic ring. This C-H functionalization is a direct and atom-economical approach to introduce the iodo group without requiring prior activation of the C3 position with other functional groups. Such 3-halo-substituted imidazo-fused heterocycles are valuable intermediates for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions, due to the reactivity of the C-I bond. nih.govrsc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of imidazo[1,5-a]pyridine derivatives, including the 3-iodo variant, is highly dependent on the careful optimization of reaction conditions. This involves screening various parameters such as catalysts, oxidants, solvents, and temperature to maximize the product yield.

Studies on the synthesis of the core imidazo[1,5-a]pyridine structure provide insight into the optimization of the initial cyclization step. For instance, in an iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine, several oxidants and catalysts were screened to achieve the highest yield. mdpi.com

Table 1: Optimization of Reaction Conditions for the Synthesis of a 1,3-Disubstituted Imidazo[1,5-a]pyridine Core. mdpi.com
EntryOxidantCatalystTemperature (°C)Yield (%)
1TBHPI₂7060
2m-CPBAI₂10045
3IBXI₂10051
4PIDAI₂10042
5K₂S₂O₈I₂10055
6TBHPI₂10081
7TBHP-100Trace
8TBHPNaI10075
9TBHPNIS10065

The data indicates that tert-butyl hydroperoxide (TBHP) is the superior oxidant and molecular iodine (I₂) is an effective catalyst, with the optimal temperature being 100 °C. mdpi.com

For the specific iodination step, optimization studies on the related imidazo[1,2-a]pyridine scaffold highlight key factors. A sustainable, ultrasound-assisted method was developed that avoids transition metals and harsh conditions. nih.gov The optimization focused on the choice of solvent and the role of the energy source.

Table 2: Optimization of the Iodination Step for Imidazo[1,2-a]pyridine Derivatives. nih.gov
EntrySolventConditionsTime (min)Yield (%)
1DCMUltrasound, rt3075
2DCEUltrasound, rt3070
3TolueneUltrasound, rt3065
4EtOHUltrasound, rt3095
5MeOHUltrasound, rt3090
6H₂OUltrasound, rt30Trace
7EtOHStirring, rt18035
8EtOHStirring, 80°C12075

This optimization reveals that ethanol (EtOH) is the ideal solvent and that using ultrasound significantly accelerates the reaction and improves the yield compared to conventional stirring at both room and elevated temperatures. nih.gov These findings are crucial for designing an efficient synthesis of this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is essential for developing environmentally benign and sustainable processes. nih.gov Key strategies include the use of safer solvents, alternative energy sources to reduce energy consumption, and the avoidance of toxic or heavy metal catalysts.

A noteworthy example of a green approach to the C3-iodination of the related imidazo[1,2-a]pyridine scaffold is the use of ultrasound-assisted synthesis. nih.gov This method offers several advantages aligned with green chemistry:

Energy Efficiency : Ultrasound irradiation can significantly reduce reaction times from hours to minutes, leading to lower energy consumption compared to conventional heating. nih.gov

Use of Safer Solvents : The optimal solvent for the ultrasound-assisted iodination was found to be ethanol, which is considered a greener and more environmentally friendly solvent than chlorinated hydrocarbons like dichloromethane (DCM) or dichloroethane (DCE). nih.gov

Metal-Free Catalysis : The reaction proceeds without the need for any transition-metal catalysts, which are often expensive, toxic, and can lead to product contamination. nih.govrsc.org The process is promoted by TBHP, an organic oxidant, and avoids the use of inorganic oxidants. nih.gov

Mild Conditions : The reaction occurs efficiently at room temperature, eliminating the need for heating and further reducing energy costs. nih.gov

Another green chemistry approach applicable to the synthesis of the core imidazo[1,5-a]pyridine ring is the use of microwave heating. Microwave-assisted synthesis can dramatically shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional methods. nih.gov By combining a green method for the synthesis of the core structure with a sustainable functionalization technique like ultrasound-assisted iodination, a comprehensive green synthetic route to this compound can be established.

Reactivity and Transformational Pathways of the 3 Iodoimidazo 1,5 a Pyridine Core

Carbon-Iodine Bond Activation and Mechanistic Considerations

The utility of 3-iodoimidazo[1,5-a]pyridine as a substrate in cross-coupling reactions hinges on the reactivity of the carbon-iodine (C-I) bond at the C3 position. This bond is susceptible to activation by low-valent transition metal catalysts, most commonly palladium(0) complexes. The general catalytic cycle for these transformations begins with the oxidative addition of the this compound to a Pd(0) center. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate, where the imidazopyridine moiety and the iodide are bonded to the palladium. uvic.cachemistryjournals.net

The mechanism involves the insertion of the palladium catalyst into the C-I bond, a process facilitated by the electron-rich nature of the imidazo[1,5-a]pyridine (B1214698) ring system and the relatively weak strength of the C-I bond compared to C-Br or C-Cl bonds. uvic.ca Once the Pd(II) intermediate is formed, the subsequent steps of the catalytic cycle—transmetalation and reductive elimination—can occur to form the desired C-C, C-N, or other bonds. chemistryjournals.net The specific ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity, stability, and the efficiency of each step in the cycle. uvic.ca

Transition Metal-Catalyzed Cross-Coupling Reactions at the C3 Position

The C3-iodo functionality serves as a versatile handle for introducing a wide array of substituents onto the imidazo[1,5-a]pyridine core. This is primarily achieved through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org While the direct Suzuki-Miyaura coupling of this compound itself is not extensively detailed, related studies on the imidazo[1,5-a]pyridine scaffold provide significant insights.

For instance, research focused on synthesizing phosphine (B1218219) ligands based on this core has explored the reactivity of di-iodinated imidazo[1,5-a]pyridine systems. In attempts to perform selective Suzuki-Miyaura coupling on a 1,3-diiodoimidazo[1,5-a]pyridine (B2384337) derivative, no significant regioselectivity was observed between the C1 and C3 positions, resulting in a mixture of inseparable regioisomers. nih.gov This suggests that the electronic properties of the C1 and C3 positions in this particular di-iodinated system are similar enough to react at comparable rates under the tested Suzuki conditions. This lack of selectivity highlights a potential challenge in the functionalization of poly-halogenated imidazo[1,5-a]pyridines. nih.gov

Further studies have successfully utilized Suzuki-Miyaura reactions to introduce aryl groups at other positions of the imidazo[1,2-a]pyridine (B132010) isomer, which often involves Pd(PPh₃)₄ as the catalyst, an inorganic base like sodium carbonate, and solvents such as DME or THF. researchgate.net

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira coupling reaction is a powerful technique for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is conducted in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org

This methodology allows for the introduction of alkynyl groups at the C3 position of the imidazo[1,5-a]pyridine nucleus, leading to the formation of 3-alkynylimidazo[1,5-a]pyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science and medicinal chemistry. While specific examples for the this compound substrate are not broadly reported, the Sonogashira reaction is a standard and reliable method for C(sp)-C(sp²) bond formation on iodo-substituted aromatic and heteroaromatic systems. researchgate.net For the related 3-iodoimidazo[1,2-a]pyridine (B1311280) isomer, the reaction with various terminal alkynes proceeds efficiently at room temperature. researchgate.net

Stille Coupling and Related Methodologies

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. wikipedia.org This reaction can be applied to form C-C bonds by coupling this compound with various organostannanes, such as vinyl-, aryl-, or alkylstannanes.

The general mechanism follows the typical palladium-catalyzed cross-coupling cycle of oxidative addition, transmetalation with the organotin reagent, and reductive elimination. wikipedia.org Although organotin compounds are noted for their toxicity, the mild reaction conditions and functional group tolerance make the Stille coupling a valuable synthetic tool. wikipedia.orgmdpi.com Detailed studies specifically documenting the Stille coupling on the this compound core are limited in the available literature.

Negishi Coupling Protocols

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organohalide with an organozinc compound. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to milder reaction conditions and higher yields. wikipedia.orgnrochemistry.com This reaction is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org

The application of the Negishi coupling to this compound would involve the preparation of an organozinc reagent, which would then be coupled with the iodo-substituted heterocycle in the presence of a suitable palladium or nickel catalyst. nrochemistry.com Due to the moisture and air sensitivity of organozinc reagents, these reactions must be performed under inert conditions. nrochemistry.com While the Negishi coupling is a powerful C-C bond-forming strategy, specific documented examples of its application to this compound are not prevalent in the reviewed scientific literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.orglibretexts.org

The reaction of this compound with a primary or secondary amine under Buchwald-Hartwig conditions would yield the corresponding 3-aminoimidazo[1,5-a]pyridine derivative. The catalytic system typically consists of a palladium source and a specialized phosphine ligand, along with a base. wikipedia.org The choice of ligand is critical to the success of the reaction and has been the subject of extensive development. wikipedia.org While the Buchwald-Hartwig amination is a broadly applicable and powerful method, specific reports detailing its use with this compound as the substrate are not widely available. However, the general principles are expected to apply to this heterocyclic system.

Interactive Data Table: Iodination of 3-Arylimidazo[1,5-a]pyridines

The following table details the iodination of various 3-arylimidazo[1,5-a]pyridine precursors to form 1-iodo-3-arylimidazo[1,5-a]pyridines, which are closely related to the target compound and illustrate the reactivity of the imidazo[1,5-a]pyridine core towards iodinating agents. nih.gov

EntryAr GroupReagentConditionsYield (%)
12-methoxyphenylNISCH₃CN, 25 °C, 3 h95
23-methoxyphenylNISCH₃CN, 25 °C, 3 h99
34-methoxyphenylNISCH₃CN, 25 °C, 3 h99
42,6-dimethoxyphenylNISCH₃CN, 25 °C, 3 h99
53,4-dimethoxyphenylNISCH₃CN, 25 °C, 3 h99
63,5-dimethoxyphenylNISCH₃CN, 25 °C, 3 h99
73,4,5-trimethoxyphenylNISCH₃CN, 25 °C, 3 h99
8PhenylI₂THF, reflux60
94-(trifluoromethyl)phenylI₂THF, reflux65

Other Metal-Catalyzed Coupling Transformations

The carbon-iodine bond at the C3 position of the imidazo[1,5-a]pyridine ring is an excellent electrophilic site for a wide array of metal-catalyzed cross-coupling reactions. While specific examples for the 3-iodo derivative are not extensively documented in the reviewed literature, the established reactivity of aryl and heteroaryl iodides allows for the prediction of its behavior in several key transformations. Reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination are expected to proceed efficiently, providing pathways to C-C and C-N bonded derivatives.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex with a copper(I) co-catalyst. It is a powerful tool for the synthesis of arylalkynes and conjugated enynes under mild conditions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a cornerstone of C-C bond formation and is known for its tolerance of a wide variety of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. This reaction has become a vital method for synthesizing aryl amines, which are prevalent in pharmaceuticals. The development of specialized phosphine ligands has greatly expanded the scope of this transformation to include a vast range of amine and aryl halide coupling partners.

For the closely related imidazo[1,2-a]pyridine scaffold, the utility of Sonogashira coupling has been demonstrated. For instance, highly functionalized imidazo[1,2-a]pyridines have been synthesized by applying the Sonogashira reaction to bromo-substituted precursors, indicating that similar reactivity can be anticipated for the this compound core. beilstein-journals.org

Coupling ReactionCatalyst System (Typical)Product Type
Sonogashira Coupling Pd(0) catalyst, Cu(I) co-catalyst, Amine baseArylalkynes
Heck Reaction Pd catalyst, BaseSubstituted Alkenes
Buchwald-Hartwig Amination Pd catalyst, Ligand, BaseAryl Amines

Nucleophilic Substitution Reactions at the C3 Position

The C3 position of the imidazo[1,5-a]pyridine ring system is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like iodide. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. This type of reaction is facilitated in heteroaromatic systems that are electron-deficient, a characteristic of the pyridine (B92270) moiety within the fused ring structure.

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the leaving group (iodide in this case) restores the aromaticity of the ring and yields the substituted product. For SNAr to occur, the aromatic ring often requires activation by electron-withdrawing groups. In the case of pyridine-containing heterocycles, the ring nitrogen itself provides sufficient electron withdrawal to facilitate substitution, especially at the positions ortho and para to it (the C5 and C7 positions in this scaffold).

While direct experimental data on nucleophilic substitution at the C3 position of this compound is limited in the available literature, the principles of SNAr on halo-pyridines suggest that strong nucleophiles should be capable of displacing the iodide. Potential nucleophiles for this transformation include:

Alkoxides (RO⁻) to form 3-alkoxyimidazo[1,5-a]pyridines.

Amines (R₂NH) to yield 3-aminoimidazo[1,5-a]pyridine derivatives.

Thiolates (RS⁻) to produce 3-(alkyl/aryl)thioimidazo[1,5-a]pyridines.

The reactivity in SNAr reactions is often dependent on the stability of the Meisenheimer intermediate. The precise electronic effects of the fused imidazole (B134444) ring on the C3 position would influence the reaction rate and feasibility compared to simpler halopyridines.

Radical Reactions Involving the C-I Bond

The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for radical-based transformations. Homolytic cleavage of the C–I bond can generate an imidazo[1,5-a]pyridin-3-yl radical, which can then participate in various bond-forming reactions. This cleavage can be initiated by heat, radical initiators, or, more commonly under modern synthetic protocols, by photoredox catalysis.

Visible-light photoredox catalysis has emerged as a powerful method for generating aryl radicals from aryl halides under mild conditions. In a typical catalytic cycle, a photosensitizer absorbs light and reaches an excited state, enabling it to engage in a single-electron transfer (SET) with the aryl iodide. This process can lead to the formation of a radical anion, which then fragments to release an iodide anion and the desired aryl radical.

This imidazo[1,5-a]pyridin-3-yl radical intermediate is a versatile species that could undergo several transformations:

Addition to π-systems: The radical can add to alkenes or alkynes, initiating a cascade of reactions to form more complex products.

Coupling with other radical species: It can couple with another radical to form a new bond.

Atom Transfer Radical Addition (ATRA): This involves the addition of the radical to an alkene followed by the abstraction of an atom (often a halogen) from another molecule.

A pertinent example from the related imidazo[1,2-a]pyridine series is the visible light-induced perfluoroalkylation with perfluoroalkyl iodides. mdpi.com This reaction proceeds via the formation of a perfluoroalkyl radical that attacks the C3 position of the heterocycle. A reverse application, where the this compound itself generates the radical, is mechanistically plausible for coupling with various radical acceptors.

Directed C-H Functionalization Strategies Guided by the Imidazo[1,5-a]pyridine Scaffold

While the C-I bond provides a direct site for functionalization, the broader imidazo[1,5-a]pyridine scaffold can also direct C-H functionalization at other positions, with the substituent at C3 influencing the regioselectivity. Research has shown that the C1 position is particularly activated for C-H functionalization in 3-substituted imidazo[1,5-a]pyridines.

A metal-free approach has been developed for the methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine molecules. acs.org This reaction proceeds via the C(sp²)-H functionalization at the C1 position and is influenced by the nature of the substituent at the C3 position. In this transformation, an aldehyde acts as the carbon source for the methylene bridge. The reaction of a 3-substituted imidazo[1,5-a]pyridine with an aldehyde leads to the formation of a bis(imidazo[1,5-a]pyridin-1-yl)methane derivative. This demonstrates that the electronic and steric properties of the C3-substituent can guide reactivity at a different site on the heterocyclic core.

The table below summarizes the synthesis of various methylene-bridged bis-imidazo[1,5-a]pyridines via C-H functionalization at the C1 position, showcasing the tolerance for different substituents at the C3 position. acs.org

EntryC3-SubstituentAldehydeProductYield (%)
1PhenylFormaldehydebis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane86
2Pyridin-2-ylFormaldehydebis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83
3PerfluorophenylFormaldehydebis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79
43,5-dibromophenylFormaldehydebis(3-(3,5-dibromophenyl)imidazo[1,5-a]pyridin-1-yl)methane75

This reactivity highlights a sophisticated aspect of the imidazo[1,5-a]pyridine scaffold, where a pre-existing functional group at C3 can be used to direct the selective modification of a distal C-H bond, expanding the synthetic utility of this heterocyclic system beyond the direct transformation of the C3-substituent itself.

Advanced Synthetic Applications and Material Precursors Utilizing 3 Iodoimidazo 1,5 a Pyridine

Construction of Complex Polycyclic Heterocyclic Systems

The carbon-iodine bond at the C3 position of 3-iodoimidazo[1,5-a]pyridine serves as a key reactive site for the construction of more complex, fused heterocyclic architectures. This transformation is often achieved through cascade reactions, where a sequence of intramolecular bond-forming events occurs in a single synthetic operation. These reactions are highly efficient in building molecular complexity from relatively simple starting materials.

Researchers have developed methodologies that leverage this reactivity to access novel polycyclic systems. For instance, base-mediated cascade reactions involving suitable reaction partners can lead to the formation of multiple new rings fused to the initial imidazo[1,5-a]pyridine (B1214698) scaffold. Mechanistic studies suggest these transformations can proceed through a series of nucleophilic addition and condensation reactions, resulting in the stereoselective formation of intricate three-dimensional structures. The ability to generate such complex molecular frameworks is of significant interest in medicinal chemistry and drug discovery, as it provides rapid access to libraries of structurally diverse compounds for biological screening.

Development of Imidazo[1,5-a]pyridine-Based Ligands for Catalysis

The imidazo[1,5-a]pyridine scaffold is a valuable platform for the design of ligands used in transition metal catalysis. The introduction of coordinating groups, facilitated by the reactivity of the 3-iodo precursor, allows for the synthesis of ligands with tailored electronic and steric properties. These ligands can stabilize and activate metal centers, influencing the efficiency and selectivity of catalytic transformations.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis due to their strong σ-donating properties. The imidazo[1,5-a]pyridine framework can be readily converted into precursors for these NHC ligands. Typically, this involves the quaternization of the pyridine (B92270) nitrogen, followed by deprotonation to generate the carbene.

The synthesis of imidazo[1,5-a]pyridinium salts, the direct precursors to NHCs, can be achieved through various methods, including efficient three-component coupling reactions. These methods allow for the incorporation of diverse substituents, enabling the fine-tuning of the steric and electronic properties of the resulting NHC ligand. The bicyclic nature of the imidazo[1,5-a]pyridine-based NHCs can influence the coordination sphere of the metal center, which has been shown to be beneficial in challenging cross-coupling reactions, such as those involving sterically hindered aryl chlorides. researchgate.net Furthermore, these ligands have been incorporated into various metal complexes, including those of gold and silver, and have shown promise in catalytic applications and as potential therapeutic agents. incemc.ro The modular synthesis of these NHC precursors provides access to a wide range of ligands, including chiral and multidentate versions, for applications in asymmetric catalysis. organic-chemistry.org

Table 1: Examples of Imidazo[1,5-a]pyridine-Based NHC Precursors and Their Applications
NHC Precursor StructureSynthetic MethodMetal ComplexCatalytic Application
Substituted 2H-imidazo[1,5-a]pyridin-4-ium bromidesDirect synthesis from substituted picolinaldehydes, amines, and formaldehydePalladium(II)Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides researchgate.net
Chiral imidazo[1,5-a]pyridinium saltsThree-component coupling with chiral aminesGold(I)Asymmetric hydrocarboxylation of allenes acs.org
Unsymmetrically substituted imidazo[1,5-a]pyridinium saltsAlkylation of imidazo[1,5-a]pyridineGold(I), Silver(I)Potential anti-tumor agents incemc.ro

Phosphine (B1218219) ligands are another cornerstone of homogeneous catalysis. The this compound core can be functionalized with phosphine groups to create novel P,N-ligands. These ligands can chelate to a metal center through both the phosphorus and the pyridine nitrogen atoms, providing enhanced stability and control over the catalytic process.

The synthesis of these ligands typically involves a palladium-catalyzed cross-coupling reaction between this compound and a suitable phosphine source. nih.gov Alternatively, functionalization at the C1 position can also be achieved. This approach allows for the introduction of various phosphine moieties with different steric and electronic profiles. These 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions, demonstrating their effectiveness in facilitating the formation of carbon-carbon bonds, particularly in the synthesis of sterically hindered biaryl compounds. nih.govrsc.org The modular nature of their synthesis allows for the creation of a library of ligands that can be screened for optimal performance in various catalytic applications. nih.gov

Precursors for Optoelectronic Materials and Luminescent Scaffolds

The inherent photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive building block for the development of optoelectronic materials and luminescent compounds. rsc.org The extended π-system and the possibility for intramolecular charge transfer upon substitution contribute to their fluorescence. The 3-iodo functionality provides a convenient handle to introduce various substituents that can tune these optical properties.

The imidazo[1,5-a]pyridine core is a key component in the design of fluorescent dyes and probes for various applications, including bioimaging. nih.govmdpi.com By strategically modifying the substitution pattern on the imidazo[1,5-a]pyridine ring system, the emission wavelength, quantum yield, and sensitivity to the local environment can be precisely controlled.

For example, the introduction of donor and acceptor groups can lead to compounds with strong intramolecular charge transfer character, resulting in large Stokes shifts and solvatochromism. rsc.org This property is particularly useful for developing probes that can report on the polarity of their microenvironment, such as within biological membranes. nih.govmdpi.com Synthetic strategies often involve multicomponent reactions or cyclization reactions to build the core structure, followed by functionalization at the 3-position or other sites to append desired chemical groups. nih.gov These tailored fluorescent molecules have shown potential as sensors for ions and small molecules, and as labels for cellular components. mdpi.com

Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorescent Dyes
Compound StructureExcitation Max (nm)Emission Max (nm)Quantum YieldApplication
1,3-diphenylimidazo[1,5-a]pyridine derivatives~350~520 (greenish-yellow)Up to 70%White light-emitting diodes, acidochromism rsc.org
Boron difluoride complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenolsNot specifiedBlue emissionGoodBlue emissive dyes for polymeric films mdpi.com
Solvatochromic imidazo[1,5-a]pyridine probesVariableVariable (sensitive to solvent polarity)ModerateFluorescent membrane probes nih.govmdpi.com

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. The imidazo[1,5-a]pyridine unit, particularly when functionalized to act as a ditopic or polytopic ligand, can be incorporated into these structures. The resulting coordination polymers can exhibit interesting properties, including luminescence and porosity.

The ability of the imidazo[1,5-a]pyridine scaffold to participate in π-π stacking interactions can play a crucial role in the solid-state assembly of these coordination polymers. nih.gov By using dicarboxylic acids or other linkers in conjunction with imidazo[1,5-a]pyridine-based ligands and metal ions like Zn(II), it is possible to construct a variety of network topologies. nih.gov These materials have potential applications in areas such as sensing, where a coordination polymer derived from imidazo[1,5-a]pyridine has been shown to detect specific ions in solution. mdpi.com The luminescent properties of the organic ligand can be retained or even enhanced upon incorporation into the polymer framework, leading to materials with potential applications in solid-state lighting and displays. mdpi.com

Regioselective Derivatization for Fine Chemical Synthesis

The this compound scaffold serves as a versatile and crucial intermediate in fine chemical synthesis, primarily due to the strategic placement of the iodine atom at the 3-position. This position is electronically suitable for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the selective and precise introduction of new functional groups. The carbon-iodine bond is a well-established reactive handle for forming new carbon-carbon, carbon-phosphorus, and other heteroatom bonds, making this compound derivatives valuable precursors for complex molecules.

Detailed research has demonstrated the utility of this regioselective functionalization in the synthesis of specialized ligands for catalysis. One prominent application involves the use of 3-aryl-1-iodoimidazo[1,5-a]pyridine intermediates in the preparation of novel phosphine ligands. nih.govrsc.org These ligands are instrumental in advancing modern organic synthesis, particularly in palladium-catalyzed reactions. nih.gov

The synthesis of these advanced ligands follows a multi-step pathway that hinges on the specific reactivity of the C-I bond. The general approach involves the initial synthesis of a 3-arylimidazo[1,5-a]pyridine core, followed by a regioselective iodination at the 1-position, and culminating in a palladium-catalyzed phosphination reaction. nih.govrsc.org This final step is a key example of derivatization, where the iodine atom is selectively replaced by a phosphine group, yielding the target 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. nih.gov

The research findings highlight two complementary routes to access these valuable compounds, both of which utilize a 1-iodoimidazo[1,5-a]pyridine intermediate.

Route A : Begins with the coupling of 2-aminomethylpyridine with substituted benzoyl chlorides, followed by cyclization to form 3-arylimidazo[1,5-a]pyridines. These intermediates then undergo iodination and the final palladium-catalyzed cross-coupling phosphination. nih.gov

Route B : Involves the cyclization of 2-aminomethylpyridine with substituted benzaldehydes to yield the 3-arylimidazo[1,5-a]pyridine core, which is then subjected to the same iodination and phosphination sequence. nih.gov

The successful synthesis of these phosphine ligands demonstrates the precise control offered by the iodo-group at a specific position, enabling the construction of molecules that are subsequently used in other high-value chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org

The table below outlines the synthesis of a specific phosphine ligand, illustrating the crucial role of the iodinated intermediate.

StepReactant(s)Reagents/ConditionsProductDescription
12-Aminomethylpyridine, 2-Methoxybenzoyl chlorideEt3N, DCMN-((Pyridin-2-yl)methyl)-2-methoxybenzamideAmide Formation
2N-((Pyridin-2-yl)methyl)-2-methoxybenzamidePOCl3, Reflux3-(2-Methoxyphenyl)imidazo[1,5-a]pyridineCyclization
33-(2-Methoxyphenyl)imidazo[1,5-a]pyridineN-Iodosuccinimide (NIS), CH3CN1-Iodo-3-(2-methoxyphenyl)imidazo[1,5-a]pyridineRegioselective Iodination
41-Iodo-3-(2-methoxyphenyl)imidazo[1,5-a]pyridine, HPPh2Pd(OAc)2, Xantphos, Cs2CO3, Dioxane1-(Diphenylphosphino)-3-(2-methoxyphenyl)imidazo[1,5-a]pyridinePalladium-Catalyzed Phosphination

This regioselective derivatization strategy underscores the importance of this compound as a building block, providing a reliable method for creating molecular complexity and synthesizing functional molecules for applications in catalysis and materials science.

Spectroscopic and Structural Insights into this compound and its Derivatives

The comprehensive characterization of novel heterocyclic compounds is foundational to advancements in medicinal chemistry and materials science. Among these, the imidazo[1,5-a]pyridine scaffold has garnered significant attention due to its presence in numerous biologically active molecules. This article focuses on the spectroscopic techniques employed for the structural elucidation of this compound and its transformation products, providing a detailed analysis of data obtained from advanced analytical methods.

Computational and Theoretical Investigations of 3 Iodoimidazo 1,5 a Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govniscpr.res.in DFT calculations are employed to optimize the molecular geometry of 3-iodoimidazo[1,5-a]pyridine, determining its most stable three-dimensional conformation, bond lengths, and angles. nih.gov Beyond structural optimization, DFT provides the foundation for analyzing key electronic properties that govern the molecule's reactivity and behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are critical as the HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). youtube.com

The analysis of the HOMO and LUMO of this compound reveals the distribution of electron density at the frontiers of the molecule. The energy of the HOMO is related to the ionization potential, indicating the ease with which the molecule can donate an electron. Conversely, the LUMO energy relates to the electron affinity, showing its capacity to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, the location of these orbitals on the imidazo[1,5-a]pyridine (B1214698) core and the influence of the iodine substituent are key to predicting its reactive behavior.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
ParameterDescriptionPredicted Significance for this compound
EHOMO (Energy of HOMO)Indicates the molecule's capacity to donate electrons (nucleophilicity).The electron-rich imidazopyridine ring is expected to be the primary contributor to this orbital.
ELUMO (Energy of LUMO)Indicates the molecule's capacity to accept electrons (electrophilicity).The LUMO is likely distributed across the aromatic system, with potential influence from the electrophilic iodine atom.
ΔE (HOMO-LUMO Gap)Correlates with the chemical stability and reactivity of the molecule.A moderate energy gap is anticipated, characteristic of a stable yet reactive aromatic heterocycle.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactivity of a molecule towards electrophilic and nucleophilic attack. nih.gov An MEP map illustrates the charge distribution on the molecule's surface, using a color spectrum to identify electron-rich and electron-poor regions. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions are typically found around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings due to the presence of lone pairs of electrons. nih.gov

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is generally located around the hydrogen atoms bonded to the aromatic ring and potentially near the iodine atom, which can exhibit electron-withdrawing or polarizable characteristics. nih.gov

This visual representation provides an intuitive guide to the molecule's reactive sites. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. nih.gov This analysis goes beyond simple line-bond drawings to characterize the nature of atomic interactions based on the topology of the electron density. mdpi.com

A key feature of QTAIM is the identification of Bond Critical Points (BCPs) between atoms. The properties of the electron density at these points, such as its magnitude (ρ) and its Laplacian (∇²ρ), are used to classify the interaction. For this compound, QTAIM analysis would be used to:

Characterize the C-C, C-N, and C-H bonds within the heterocyclic rings as covalent interactions.

Investigate the nature of the C-I bond, determining its degree of covalent versus ionic character.

Table 2: QTAIM Parameters and Their Interpretation
Parameter at BCPInterpretationApplication to this compound
Electron Density (ρ)Indicates the amount of electron density shared between two atoms; higher values suggest stronger bonds.Used to quantify the strength of the bonds within the fused ring system and the C-I bond.
Laplacian of Electron Density (∇²ρ)A negative value indicates a shared-shell (covalent) interaction, while a positive value indicates a closed-shell (ionic, van der Waals) interaction.Confirms the covalent nature of the bonds forming the molecular framework.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step processes of chemical reactions. For the synthesis and subsequent reactions of this compound, computational studies can map out potential energy surfaces to identify the most likely mechanistic pathways. nih.gov This involves calculating the energies of reactants, products, intermediates, and transition states. mdpi.comrsc.org

Transition State Calculations for Reaction Mechanisms

A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for a reaction to proceed. Locating and characterizing these transient structures is a primary goal of computational mechanistic studies. By calculating the energy and geometry of transition states, chemists can:

Determine the activation energy of a reaction, which is directly related to the reaction rate.

Validate a proposed reaction mechanism by confirming the existence of a viable transition state connecting reactants and products.

Compare different potential pathways to determine the most energetically favorable route for the formation or functionalization of this compound.

Prediction of Reactivity and Regioselectivity

The imidazo[1,5-a]pyridine scaffold has multiple non-equivalent positions where a chemical reaction, such as electrophilic substitution, can occur. Predicting the outcome of such reactions—its regioselectivity—is a significant challenge that computational modeling can address. nih.gov

By modeling the reaction of this compound with various reagents, it is possible to predict its reactivity and the preferred site of attack. This is often achieved by comparing the activation energies of transition states leading to different possible products. The pathway with the lowest activation energy barrier is predicted to be the major reaction channel. Such computational foresight is invaluable for designing efficient synthetic routes and avoiding the formation of undesired isomers.

Time-Dependent DFT (TD-DFT) for Optical Property Prediction and Spectral Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules by calculating the energies of their excited states. For the imidazo[1,5-a]pyridine family of compounds, TD-DFT has been instrumental in understanding their photophysical properties, which are tunable through functionalization. researchgate.netmdpi.com

Theoretical studies on various imidazo[1,5-a]pyridine derivatives consistently show that their primary electronic transitions are of a π-π* nature, localized on the bicyclic aromatic system. mdpi.com These transitions are responsible for the characteristic absorption and fluorescence spectra of these compounds. For instance, investigations into pyridyl-substituted imidazo[1,5-a]pyridines have utilized TD-DFT to correlate the molecular structure with observed optical behaviors, such as large Stokes shifts and high photoluminescence quantum yields. researchgate.netmdpi.com

For this compound, TD-DFT calculations would be expected to predict the energies of the lowest singlet excited states (S1, S2, etc.), which correspond to the main absorption bands in the UV-visible spectrum. The introduction of an iodine atom at the 3-position is anticipated to have several key effects:

Bathochromic Shift: The iodine atom, acting as a heavy atom with lone pairs, can extend the π-conjugation and induce a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted imidazo[1,5-a]pyridine.

Intersystem Crossing: The presence of the heavy iodine atom would likely enhance spin-orbit coupling. This phenomenon facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), which could potentially quench fluorescence and promote phosphorescence.

Spectral Broadening: The interaction of the molecule with solvents and its vibrational modes can lead to a broadening of the spectral bands, a feature that can be simulated using TD-DFT in conjunction with appropriate solvent models.

The following table illustrates typical data obtained from TD-DFT calculations for a generic imidazo[1,5-a]pyridine derivative, providing a reference for the expected properties of the 3-iodo variant.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.263800.15HOMO → LUMO (π-π)
S0 → S23.873200.45HOMO-1 → LUMO (π-π)
S0 → S34.282900.10HOMO → LUMO+1 (π-π*)
Note: This data is illustrative and based on typical values for imidazo[1,5-a]pyridine derivatives, not specifically this compound.

Intermolecular Interactions and Supramolecular Assembly Studies (e.g., π-π stacking)

The arrangement of molecules in the solid state is governed by a variety of non-covalent intermolecular interactions. For an aromatic heterocycle like this compound, these forces are crucial in determining its crystal packing and supramolecular assembly.

π-π Stacking: The planar, electron-rich imidazo[1,5-a]pyridine core is highly susceptible to π-π stacking interactions. Theoretical calculations on similar aromatic systems, such as pyridine, have shown that these interactions are a significant stabilizing force. researchgate.net The most stable configurations are typically not a perfectly eclipsed sandwich but rather parallel-displaced or antiparallel-displaced geometries, which minimize electrostatic repulsion while maximizing attractive dispersion forces. researchgate.net The interplanar distances in such stacks are typically in the range of 3.3 to 3.6 Å.

Computational studies on pyridine dimers have quantified these interaction energies, providing a baseline for what might be expected for this compound.

Dimer GeometryBasis SetCalculated Binding Energy (kcal/mol)
Antiparallel-displacedMP2/6-311++G 3.97
Antiparallel-sandwichMP2/6-311++G3.05
Parallel-displacedMP2/6-311++G 2.39
T-shaped (up)MP2/6-311++G1.91
Data from theoretical calculations on pyridine dimers. researchgate.net

Halogen Bonding: A critical feature of this compound is the presence of the iodine atom, which can act as a halogen bond donor. The iodine atom possesses a region of positive electrostatic potential (a σ-hole) along the C-I bond axis, allowing it to interact favorably with Lewis bases or electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyridine or imidazole rings. This directional and specific interaction could play a defining role in the supramolecular architecture, competing with or complementing the π-π stacking arrangements.

The interplay of these forces—π-π stacking, halogen bonding, and weak hydrogen bonding—would ultimately dictate the three-dimensional structure of solid this compound, influencing its material properties.

Q & A

Q. What are the optimal conditions for synthesizing 3-iodoimidazo[1,5-a]pyridine via iodination?

The iodination of imidazo[1,5-a]pyridine can be achieved using N-iodosuccinimide (NIS) in dichloromethane at room temperature, yielding 1-iodoimidazo[1,5-a]pyridine (precursor to 3-substituted derivatives) with high regioselectivity . Alternatively, iodine (I₂)-mediated oxidative annulation of 2-pyridyl ketones with alkylamines offers a transition-metal-free route under mild conditions (NaOAc, 80–100°C), enabling gram-scale synthesis . Key considerations:

  • NIS method : Higher purity but requires stoichiometric oxidants.
  • I₂ method : Cost-effective and scalable but may require longer reaction times.
  • Yields : NIS-based iodination typically achieves >70% yield, while I₂-mediated routes vary (50–80%) depending on substituents .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Analyze chemical shifts for iodine’s electron-withdrawing effects (e.g., deshielding of adjacent protons) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Resolve regiochemistry and intermolecular interactions (e.g., π-stacking in imidazo[1,5-a]pyridine derivatives) .

Advanced Research Questions

Q. How can regioselectivity be controlled in substitution reactions of this compound?

Regioselectivity depends on the electronic and steric profile of the substrate and catalyst:

  • Palladium-catalyzed cross-coupling : Use ligands like 1,10-bis(diisopropylphosphino)ferrocene (DIPPF) to direct substitutions to the C1 or C3 positions .
  • Monomeric vs. bis-adduct formation : Reacting with bifunctional reagents (e.g., ninhydrin) at room temperature with equimolar vs. excess reagent ratios yields 1- or 3-monoadducts or 1,3-bis-adducts .
  • Key data : TLC monitoring and fractional crystallization are critical for isolating regioisomers .

Q. What methodologies are effective for evaluating the bioactivity of this compound derivatives?

  • Antibacterial assays : Test against gram-positive (S. aureus) and gram-negative (E. coli) strains via minimum inhibitory concentration (MIC) assays .
  • Enzyme inhibition : Use Dixon or Lineweaver-Burk plots to determine inhibition constants (Kᵢ) for targets like cysteine proteases or JAK1/2 kinases .
  • Thermodynamic profiling : Calculate free energy changes (ΔG) of inhibitor-enzyme binding using isothermal titration calorimetry (ITC) .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

X-ray diffraction studies reveal:

  • π-π stacking : Dominates in imidazo[1,5-a]pyridine derivatives, stabilizing crystal lattices .
  • Halogen bonding : The iodine atom participates in C–I···N interactions, affecting solubility and melting points .
  • Hydrogen bonding : N–H···O/N interactions in adducts (e.g., ninhydrin derivatives) dictate packing motifs .

Methodological Challenges and Solutions

Q. Addressing contradictions in iodination yields between NIS and I₂-mediated routes

  • Issue : NIS provides higher reproducibility but is cost-prohibitive for large-scale synthesis.
  • Solution : Optimize I₂ reactions by adjusting solvent (DMF vs. DCM) and temperature (80°C vs. 100°C) to improve yields .

Q. Mitigating metal contamination in catalytic cross-coupling

  • Challenge : Residual palladium in Suzuki-Miyaura reactions affects biological assays.
  • Solution : Use silica gel-immobilized Pd catalysts or rigorous post-reaction purification (e.g., chelating resins) .

Future Directions

  • Drug discovery : Explore this compound as a warhead in PROTACs for targeted protein degradation.
  • Materials science : Leverage iodine’s heavy-atom effect for phosphorescent OLEDs .

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